Fmoc-PyrAla

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

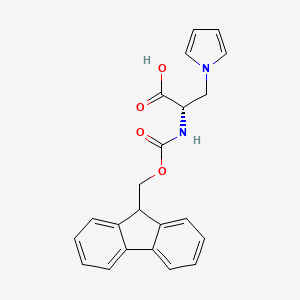

Fmoc-PyrAla is a compound that involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Fmoc carbamate is frequently used as a protecting group for amines .Molecular Structure Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Applications De Recherche Scientifique

- Functional Diversity : Its sidechain presents aromatic and other functional groups, allowing it to assemble into diverse morphologies such as fibers, micelles, and tubes .

- Controlled Morphologies : Solvent variation influences the morphologies resulting from self-assembly. Coarse-grained molecular dynamics simulations reveal that Fmoc-Ala(N-Pyrr) can form well-defined crystalline structures through uniform parallel Fmoc stacking. This control over morphology can be tuned by environmental parameters .

Hydrogel Formation

Fmoc-Ala(N-Pyrr) can participate in hydrogel formation. Hydrogels are materials with high water content and supramolecular nanostructures. Key points:

- Biofunctional Hydrogels : In aqueous media, Fmoc-Ala(N-Pyrr) self-assembles, forming supramolecular nanostructures. These biofunctional hydrogels have potential applications in drug delivery, tissue engineering, and wound healing .

Comparisons with Other Peptides

Experimental studies comparing Fmoc-Ala(N-Pyrr) to its self-assembling peptide sequence analogue, Fmoc-Ala-Ala, demonstrate distinct features of the two systems. These comparisons provide insights into their unique properties and potential applications .

Mécanisme D'action

Target of Action

The primary target of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid, also known as Fmoc-PyrAla, is the formation of peptide bonds in the process of peptide synthesis . The compound plays a crucial role in the protection of the N-alpha-amino group during the chemical formation of the peptide bond .

Mode of Action

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid interacts with its targets by acting as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it can be rapidly removed by base . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides. The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The compound’s interaction with these pathways results in the rapid and highly efficient synthesis of peptides .

Result of Action

The molecular and cellular effects of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid’s action are seen in the successful synthesis of peptides. The compound allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action, efficacy, and stability of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid are influenced by various environmental factors. Furthermore, the compound has been found to improve the perovskite crystallizing process, reduce impurities, increase light absorption, enhance luminescence, and prolong carrier lifetime of perovskite films when used in perovskite solar cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

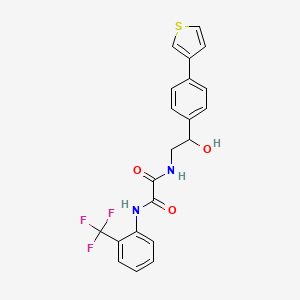

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(26)20(13-24-11-5-6-12-24)23-22(27)28-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMKLUODADXTIR-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2598314.png)

![1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2598317.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598318.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)

![4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2598321.png)

![3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2598323.png)

![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)

![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)